molecular formula C20H20N2O2S B216050 N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)acetamide

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)acetamide

Cat. No. B216050
M. Wt: 352.5 g/mol
InChI Key: ZTSNQSSTLRSMLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)acetamide, also known as EPTA, is a synthetic compound that belongs to the class of thiazole derivatives. EPTA has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.

Mechanism of Action

The exact mechanism of action of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)acetamide is not fully understood. However, it has been suggested that N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)acetamide may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In addition, N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)acetamide may modulate the activity of certain enzymes and proteins involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)acetamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)acetamide can inhibit the growth of cancer cells by inducing apoptosis. In addition, N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)acetamide has been shown to modulate the activity of certain enzymes and proteins involved in the regulation of various cellular processes. However, further studies are needed to fully understand the biochemical and physiological effects of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)acetamide.

Advantages and Limitations for Lab Experiments

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)acetamide has several advantages and limitations for lab experiments. One advantage is that N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)acetamide is relatively easy to synthesize using a multistep reaction. In addition, N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)acetamide has been shown to exhibit potential anti-cancer activity, making it a promising lead compound for the development of new drugs. However, one limitation is that the exact mechanism of action of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)acetamide is not fully understood, which may make it difficult to optimize its activity for specific applications.

Future Directions

There are several future directions for the study of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)acetamide. One direction is to further investigate the mechanism of action of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)acetamide, which may help to optimize its activity for specific applications. Another direction is to study the potential applications of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)acetamide in other fields, such as materials science and environmental chemistry. Finally, further studies are needed to fully understand the biochemical and physiological effects of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)acetamide, which may help to identify new applications for this compound.

Synthesis Methods

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)acetamide can be synthesized using a multistep reaction starting from 4-methoxybenzaldehyde and ethyl cyanoacetate. The first step involves the condensation of 4-methoxybenzaldehyde with ethyl cyanoacetate in the presence of a base to form 4-methoxyphenyl-3-oxobutanoate. The second step involves the reaction of 4-methoxyphenyl-3-oxobutanoate with thiosemicarbazide to form 4-methoxyphenyl-3-thiosemicarbazone. The third step involves the reaction of 4-methoxyphenyl-3-thiosemicarbazone with acetic anhydride to form 4-methoxyphenyl-5-acetyl-3-thiosemicarbazide. The final step involves the reaction of 4-methoxyphenyl-5-acetyl-3-thiosemicarbazide with phenylacetyl chloride to form N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)acetamide.

Scientific Research Applications

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)acetamide has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)acetamide has been studied as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. In drug discovery, N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)acetamide has been studied as a potential lead compound for the development of new drugs targeting various diseases. In neuroscience, N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)acetamide has been studied for its potential role in the treatment of neurodegenerative diseases.

properties

Product Name

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)acetamide

Molecular Formula

C20H20N2O2S

Molecular Weight

352.5 g/mol

IUPAC Name

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C20H20N2O2S/c1-3-17-19(15-7-5-4-6-8-15)22-20(25-17)21-18(23)13-14-9-11-16(24-2)12-10-14/h4-12H,3,13H2,1-2H3,(H,21,22,23)

InChI Key

ZTSNQSSTLRSMLW-UHFFFAOYSA-N

SMILES

CCC1=C(N=C(S1)NC(=O)CC2=CC=C(C=C2)OC)C3=CC=CC=C3

Canonical SMILES

CCC1=C(N=C(S1)NC(=O)CC2=CC=C(C=C2)OC)C3=CC=CC=C3

Origin of Product

United States

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